An In-depth Technical Guide to the Chemical Properties and Stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, found in a wide array of natural products and pharmaceuticals.[1] The introduction of a phenyl group and a carbaldehyde moiety to the pyrrole ring, as in 2-Phenyl-1H-pyrrole-3-carbaldehyde, creates a versatile intermediate with significant potential in drug discovery and materials science. The reactivity of the aldehyde group, combined with the electronic properties of the phenyl-pyrrole system, makes this molecule a valuable building block for the synthesis of more complex structures, including carboxamide derivatives that have shown promise as therapeutic agents.[2][3]
This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and handle this compound, ensuring its optimal use in research and development endeavors.
Chemical and Physical Properties
2-Phenyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature. While a comprehensive, publicly available dataset of its physicochemical properties is not extensive, key parameters can be inferred from its constituent parts and related molecules.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₁H₉NO | Based on structure |
| Molecular Weight | 171.19 g/mol | Calculated from formula |
| Appearance | Likely a solid (e.g., white, off-white, or pale yellow) | Inferred from related pyrrole aldehydes[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, ethyl acetate, and alcohols) and sparingly soluble in water. | General solubility of similar organic compounds |
| Melting Point | Not definitively reported, but likely in the range of other substituted pyrrole aldehydes. | Comparison with related compounds[5] |
Spectroscopic Characterization
Accurate characterization of 2-Phenyl-1H-pyrrole-3-carbaldehyde is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of the parent compound, 2-phenyl-1H-pyrrole, and other substituted pyrrole-3-carbaldehydes.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, the N-H proton, and the aldehyde proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.0 | s (singlet) | Characteristic downfield shift for aldehyde protons. |
| N-H | 8.0 - 9.0 | br s (broad singlet) | Chemical shift can be solvent-dependent and may exchange with D₂O. |
| Phenyl (ortho, meta, para) | 7.2 - 7.6 | m (multiplet) | Complex multiplet for the five phenyl protons. |
| Pyrrole H-4 | ~6.8 | t (triplet) or dd (doublet of doublets) | Coupled to H-5 and potentially the N-H proton. |
| Pyrrole H-5 | ~7.0 | t (triplet) or dd (doublet of doublets) | Coupled to H-4 and potentially the N-H proton. |
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 185 - 190 | Characteristic downfield shift for a carbonyl carbon. |
| Phenyl (ipso) | ~133 | Carbon attached to the pyrrole ring. |
| Phenyl (C-H) | 125 - 130 | Multiple signals for the phenyl ring carbons. |
| Pyrrole C-2 | ~132 | Carbon bearing the phenyl group. |
| Pyrrole C-3 | ~120 | Carbon bearing the aldehyde group. |
| Pyrrole C-4 | ~110 | |
| Pyrrole C-5 | ~115 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch (phenyl and pyrrole) |
| ~1660-1680 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretching (phenyl and pyrrole rings) |
| ~750-700 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 171.
Synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde
Several synthetic routes can be envisioned for the preparation of 2-Phenyl-1H-pyrrole-3-carbaldehyde, often involving the construction of the pyrrole ring followed by formylation, or the use of a pre-functionalized starting material. A plausible approach is the Vilsmeier-Haack formylation of 2-phenyl-1H-pyrrole.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Phenyl-1H-pyrrole-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-1H-pyrrole (Illustrative)
This protocol is illustrative and based on standard Vilsmeier-Haack reaction conditions. Optimization may be required.
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Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve 2-phenyl-1H-pyrrole (1 equivalent) in a minimal amount of dry DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-Phenyl-1H-pyrrole-3-carbaldehyde.
Chemical Stability and Degradation Pathways
Understanding the stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde is critical for its storage, handling, and application in drug development, where stability-indicating assays are essential. While specific stability data for this compound is not widely published, its potential degradation pathways can be inferred from its chemical structure.
Factors Influencing Stability
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (autoxidation), light, and trace metal impurities. The electron-rich pyrrole ring can also be prone to oxidation.
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Light: Aromatic aldehydes and pyrrole rings can be sensitive to light, potentially leading to polymerization or degradation.
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pH: While the pyrrole ring is relatively stable under neutral conditions, it can be unstable in strongly acidic or basic environments. The aldehyde functionality can undergo reactions such as aldol condensation under basic conditions.
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Temperature: Elevated temperatures can accelerate degradation processes.
Forced Degradation Studies: A Proactive Approach
To systematically evaluate the stability of 2-Phenyl-1H-pyrrole-3-carbaldehyde, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Polymerization of the pyrrole ring. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Aldol-type reactions, potential ring opening under harsh conditions. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the aldehyde to a carboxylic acid; oxidation of the pyrrole ring. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | General decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photochemical reactions leading to various degradation products. |
Proposed Degradation Pathway: Oxidation
Caption: A likely oxidative degradation pathway for 2-Phenyl-1H-pyrrole-3-carbaldehyde.
Analytical Methodologies
A robust analytical method is necessary for the quantification and purity assessment of 2-Phenyl-1H-pyrrole-3-carbaldehyde. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.
Proposed RP-HPLC Method
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 to 70:30 ratio of organic to aqueous phase.[7]
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 254-330 nm).[7]
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Injection Volume: 10-20 µL.
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Column Temperature: 25-30 °C.
This method would need to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
2-Phenyl-1H-pyrrole-3-carbaldehyde is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and other scientific fields. Its synthesis is achievable through established organic chemistry reactions, and its characterization relies on standard spectroscopic techniques. A thorough understanding of its stability profile, including its susceptibility to oxidation, is crucial for its effective use. The development and validation of a robust analytical method, such as RP-HPLC, is essential for ensuring the quality and purity of this important intermediate in research and drug development pipelines. This guide provides a foundational understanding to support further investigation and application of 2-Phenyl-1H-pyrrole-3-carbaldehyde.
References
- Supporting Information for a relevant synthetic chemistry publication providing spectroscopic d
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A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2 - University of Pretoria. (2024). Available from: [Link].
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A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023). Available from: [Link].
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2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ACS Publications. (2021). Available from: [Link].
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Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. Available from: [Link].
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PubChem. 2-Phenylpyrrole | C10H9N | CID 72898. National Institutes of Health. Available from: [Link].
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012). Available from: [Link].
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(PDF) 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ResearchGate. (2021). Available from: [Link].
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Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT. (2020). Available from: [Link].
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Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2023). Available from: [Link].
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023). Available from: [Link].
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PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729. National Institutes of Health. Available from: [Link].
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Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed. (2020). Available from: [Link].

